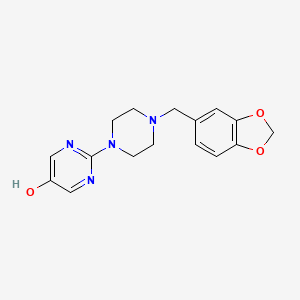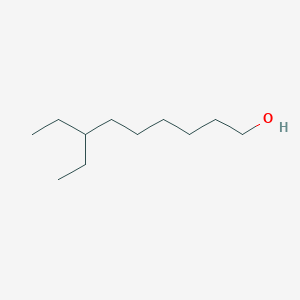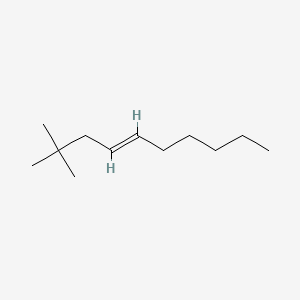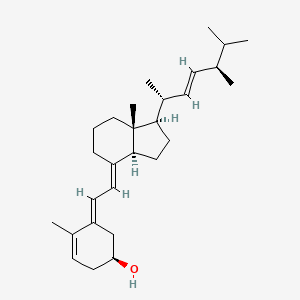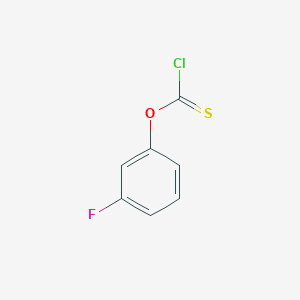
3-Fluorophenyl chlorothioformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of O-(3-fluorophenyl) carbonochloridothioate typically involves the reaction of 3-fluorophenol with thiophosgene. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions. The general reaction scheme is as follows:
Reaction of 3-fluorophenol with thiophosgene:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
O-(3-fluorophenyl) carbonochloridothioate undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols
Conditions: Mild to moderate temperatures
Products: Corresponding thiocarbamates or thiocarbonates
-
Oxidation and Reduction Reactions
Reagents: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride
Conditions: Controlled temperatures and pH
Products: Oxidized or reduced derivatives of the compound
-
Hydrolysis
Reagents: Water or aqueous bases
Conditions: Room temperature to slightly elevated temperatures
Products: 3-fluorophenol and carbon dioxide
Applications De Recherche Scientifique
O-(3-fluorophenyl) carbonochloridothioate is utilized in various scientific research applications, including:
-
Chemistry
- Used as an intermediate in the synthesis of more complex organic compounds.
- Employed in the preparation of thiocarbamates and thiocarbonates.
-
Biology
- Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
-
Industry
Mécanisme D'action
The mechanism of action of O-(3-fluorophenyl) carbonochloridothioate involves its reactivity with nucleophiles, leading to the formation of thiocarbamates or thiocarbonates. The compound’s molecular targets include various nucleophilic sites on organic molecules, facilitating the formation of new chemical bonds. The pathways involved in its reactions are primarily substitution and hydrolysis reactions .
Comparaison Avec Des Composés Similaires
O-(3-fluorophenyl) carbonochloridothioate can be compared with other similar compounds such as:
-
Phenyl chlorothionoformate
- Similar structure but lacks the fluorine atom.
- Used in similar chemical reactions and applications.
-
O-3,4,5-trifluorophenyl carbonochloridothioate
- Contains additional fluorine atoms, leading to different reactivity and properties.
- Employed in specialized chemical syntheses .
-
S-(3-Fluorophenyl) carbonochloridothioate
- Structural isomer with sulfur atom in a different position.
- Exhibits different reactivity and applications .
Propriétés
Numéro CAS |
42908-74-7 |
|---|---|
Formule moléculaire |
C7H4ClFOS |
Poids moléculaire |
190.62 g/mol |
Nom IUPAC |
O-(3-fluorophenyl) chloromethanethioate |
InChI |
InChI=1S/C7H4ClFOS/c8-7(11)10-6-3-1-2-5(9)4-6/h1-4H |
Clé InChI |
MUCGPGVJQARSMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)OC(=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


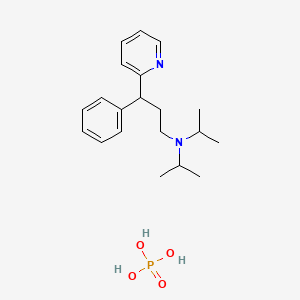
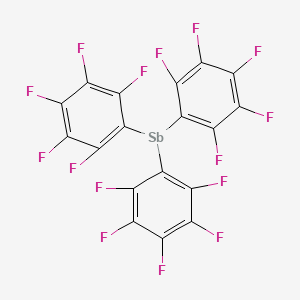


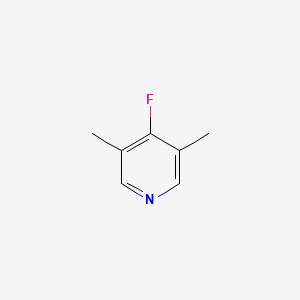
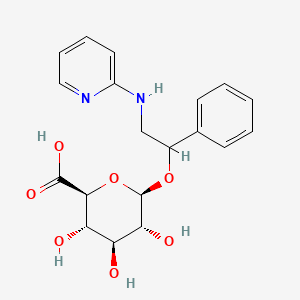
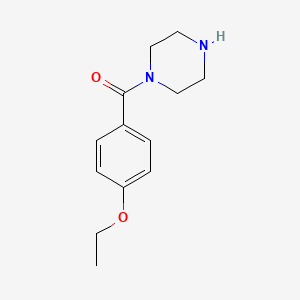
![4-(7-Chloro-8-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazineethanol](/img/structure/B13421320.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(12S)-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;hydrate](/img/structure/B13421327.png)
